Fluthiacet-methyl

Descripción general

Descripción

Fluthiacet-methyl is a selective post-emergence herbicide used primarily for the control of broad-leaved weeds in crops such as maize and soybeans. It belongs to the class of protoporphyrinogen oxidase inhibitors, which disrupt the synthesis of chlorophyll, leading to the death of the targeted weeds .

Métodos De Preparación

Fluthiacet-methyl is synthesized through a multi-step chemical process. The starting material is 2-chloro-4-fluoro-5-nitroaniline, which undergoes several reactions including chlorination, fluorination, and nitration to form the intermediate compounds. The final step involves the esterification of the carboxylic acid group with methanol to produce this compound . Industrial production methods involve optimizing these reactions to achieve high yield and purity while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Fluthiacet-methyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: The nitro group in the compound can be reduced to an amine.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Fluthiacet-methyl is classified as a PPO inhibitor and belongs to the Weed Science Society of America (WSSA) Group 14. Its mechanism involves disrupting the synthesis of chlorophyll, leading to the death of susceptible plant species upon application. The compound is particularly effective against annual broadleaf weeds, making it suitable for use in crops such as corn, soybeans, and cotton .

Agricultural Applications

This compound is primarily employed in agricultural settings for the following purposes:

- Weed Control : It is effective against a variety of broadleaf weeds, including velvetleaf, which is significant for crop yield improvement .

- Harvest Aid : In cotton farming, this compound is used as a plant growth regulator (PGR) to remove foliage and prevent regrowth before harvesting, enhancing harvesting efficiency .

Usage Statistics

| Crop Type | Application Rate (lbs/Acre) | Percentage of Crop Treated |

|---|---|---|

| Corn | 0.01 | <5% |

| Cotton | 0.01 | <5% |

| Soybeans | 0.01 | <5% |

Case Studies and Research Findings

-

Combination with Other Herbicides :

A study demonstrated that combining this compound with glufosinate resulted in enhanced herbicidal activity compared to using either herbicide alone. The combination showed not only faster action but also prolonged effectiveness, significantly suppressing weed regrowth . -

Environmental Impact Assessment :

Research indicates that this compound exhibits low toxicity to birds and small mammals but is highly toxic to aquatic life. This necessitates careful management practices to mitigate environmental risks while utilizing this herbicide . -

Effectiveness Against Specific Weeds :

A field trial assessed the interaction between dicamba, this compound, and glyphosate for controlling velvetleaf. The results indicated an additive effect on biomass reduction across various application rates, confirming this compound's role in multi-herbicide strategies .

Regulatory Considerations

This compound is regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), which mandates rigorous safety evaluations before registration. The U.S. Environmental Protection Agency (EPA) assesses the compound's safety profile based on extensive scientific studies covering acute toxicity, chronic effects, and environmental impact .

Mecanismo De Acción

Fluthiacet-methyl exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrinogen IX, a photodynamic compound that generates reactive oxygen species under light conditions. These reactive oxygen species cause lipid peroxidation, leading to cell membrane damage and ultimately the death of the plant .

Comparación Con Compuestos Similares

Fluthiacet-methyl is unique among herbicides due to its high selectivity and rapid action. Similar compounds include:

Sulfentrazone: Another protoporphyrinogen oxidase inhibitor with a similar mode of action but different chemical structure.

Carfentrazone-ethyl: Also inhibits protoporphyrinogen oxidase but is used for different weed species.

Oxadiazon: A pre-emergence herbicide that inhibits the same enzyme but is applied before weed emergence.

This compound stands out due to its effectiveness at low application rates and its ability to control a broad spectrum of broad-leaved weeds .

Actividad Biológica

Fluthiacet-methyl is a selective herbicide primarily used in agricultural settings to control annual broadleaf weeds, particularly in soybean crops. This compound belongs to the imine class of herbicides and has been studied extensively for its biological activity, metabolic pathways, and potential toxicological effects. The following sections provide a detailed overview of its biological activity, including research findings, case studies, and data tables.

This compound functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is critical in the biosynthesis of chlorophyll and heme. This inhibition leads to the accumulation of protoporphyrin IX, resulting in the generation of reactive oxygen species (ROS) when exposed to light. The oxidative stress caused by ROS ultimately leads to cell death in susceptible plant species.

Metabolic Profile

Studies have shown that this compound is rapidly absorbed in both male and female rats, with excretion predominantly occurring through feces (67-87% of administered radioactivity) for males, while females excrete approximately equal amounts in urine and feces (40-48% and 39-52%, respectively) . The primary metabolites identified include CGA-300403 and CGA-330063/330064 .

Table 1: Metabolic Excretion of this compound

| Gender | Route of Excretion | Percentage Excreted |

|---|---|---|

| Male | Feces | 67-87% |

| Female | Urine | 40-48% |

| Female | Feces | 39-52% |

Toxicological Studies

This compound has undergone extensive toxicological evaluation. In rodent studies, it was found to induce liver and pancreatic tumors at higher doses, leading to its classification as a "likely human carcinogen" . The systemic toxicity NOAEL (No Observed Adverse Effect Level) was determined to be 0.1 mg/kg/day based on liver findings in mice, while the LOAEL (Lowest Observed Adverse Effect Level) was noted at 1.0 mg/kg/day for males .

Case Study: Carcinogenicity Assessment

A significant study evaluated the carcinogenic potential of this compound in mice and rats. The results indicated an increase in hepatocellular adenomas and carcinomas at doses as low as 10 mg/kg/day for male mice. In female mice, similar trends were observed with liver tumors .

Herbicidal Efficacy

This compound demonstrates high efficacy against various weed species. A study assessing its interaction with dicamba and glyphosate showed that this compound provided over 94% control of velvetleaf (Abutilon theophrasti) when applied at recommended rates .

Table 2: Herbicidal Efficacy Against Velvetleaf

| Treatment Combination | Control Percentage (%) | Biomass Reduction (%) |

|---|---|---|

| This compound Alone | ≥94 | ≥96 |

| Dicamba Alone | <75 | <87 |

| Glyphosate Alone | Variable | Variable |

Environmental Impact and Residue Analysis

This compound's environmental impact has also been a focus of research. Its low toxicity profile suggests minimal risk when used according to label directions. Chronic dietary exposure assessments indicate that even high-exposure subgroups would only experience 0.6% of the chronic Reference Dose (RfD) .

Table 3: Chronic Reference Dose Assessment

| Population Subgroup | Estimated Exposure (%) |

|---|---|

| Non-nursing infants <1 year | 0.6 |

Propiedades

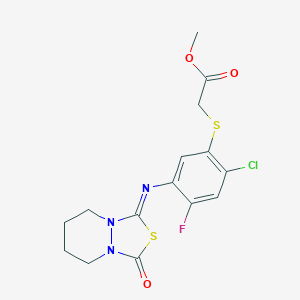

IUPAC Name |

methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3O3S2/c1-23-13(21)8-24-12-7-11(10(17)6-9(12)16)18-14-19-4-2-3-5-20(19)15(22)25-14/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNQYNHDVRPZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032556 | |

| Record name | Fluthiacet-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Fluthiacet-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In methanol 4.41, acetone 101, toluene 84, n-octanol 1.86, acetonitrile 68.7, ethyl acetate 73.5, dichloromethane 9 (all in g/L at 25 °C); in n-hexane 0.232 g/L at 20 °C., In water 0.85 (distilled), 0.78 (pH 5 and 7) mg/L at 25 °C. | |

| Record name | FLUTHIACET-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.43 (bulk at 20 °C) | |

| Record name | FLUTHIACET-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.41X10-4 mPa at 25 °C /3.31X10-9 mm Hg/ | |

| Record name | FLUTHIACET-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Ivory powder | |

CAS No. |

117337-19-6 | |

| Record name | Fluthiacet-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117337-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluthiacet-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117337196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluthiacet-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTHIACET-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C989JK2XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUTHIACET-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104.6 °C | |

| Record name | FLUTHIACET-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.